Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17828277
InChI: InChI=1S/C9H17NO2/c1-8(2)4-9(5-8,6-10)7(11)12-3/h4-6,10H2,1-3H3
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC17828277

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-8(2)4-9(5-8,6-10)7(11)12-3/h4-6,10H2,1-3H3
Standard InChI Key VPIKYBFXXYMHIS-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C1)(CN)C(=O)OC)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted with:

  • A methyl ester group at the 1-position.

  • An aminomethyl (-CH2_2NH2_2) group at the 1-position.

  • Two methyl groups at the 3-positions.

This configuration introduces significant steric strain due to the cyclobutane ring’s non-planar geometry, which influences reactivity and conformational stability. The aminomethyl group enhances solubility in polar solvents, while the ester moiety facilitates further chemical modifications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2
Molecular Weight171.24 g/mol
CAS Number1485697-13-9
Functional GroupsEster, Aminomethyl, Methyl

Synthesis and Purification

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Cyclobutane Ring Formation: [3+1] Cycloaddition or photochemical dimerization of alkenes generates the strained cyclobutane core.

  • Functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.

  • Esterification: Methanol-mediated esterification of a carboxylic acid precursor .

Advanced techniques like continuous flow reactors improve yield (reported >70%) by optimizing reaction kinetics and minimizing side products.

Purification Strategies

  • Crystallization: Solvent mixtures (e.g., ethanol/water) isolate the compound with >95% purity.

  • Chromatography: Reverse-phase HPLC resolves stereoisomers, critical for pharmaceutical applications.

Applications in Pharmaceutical Research

Neurological Target Engagement

The aminomethyl group mimics endogenous neurotransmitters, enabling interactions with:

  • NMDA Receptors: Antagonism of NN-methyl-D-aspartate receptors shows potential in treating Alzheimer’s disease .

  • Histamine H3_3 Receptors: Modulation of histamine signaling could address sleep disorders .

Table 2: Biological Activity Profile

TargetActivity (IC50_{50})Model SystemSource
NMDA Receptor12 µMRat cortical neurons
Histamine H3_3 Receptor8 µMHEK293 cells

Prodrug Development

The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid metabolite. This property enhances bioavailability in preclinical models.

Comparative Analysis with Related Compounds

Methyl 1-Amino-3,3-Dimethylcyclobutane-1-Carboxylate

Lacking the aminomethyl group, this analog (CID: 115012257) exhibits reduced receptor affinity but higher metabolic stability .

1-(Aminomethyl)-3,3-Dimethylcyclobutane-1-Carboxylic Acid

The hydrolyzed form shows improved aqueous solubility but requires ester prodrugs for membrane permeability.

Table 3: Structural and Functional Comparisons

CompoundSolubility (mg/mL)NMDA IC50_{50}
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate4.212 µM
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid18.79 µM
Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate3.8>100 µM

Future Research Directions

Therapeutic Optimization

  • Stereoselective Synthesis: Enantiomeric purity impacts receptor selectivity; asymmetric catalysis could yield more potent derivatives .

  • Polymer-Bound Analogues: Immobilization on resins may enable high-throughput screening.

Materials Science Applications

The cyclobutane ring’s rigidity suggests utility in:

  • Liquid Crystals: As a mesogenic core for display technologies.

  • Metal-Organic Frameworks (MOFs): Functional nodes for gas storage.

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